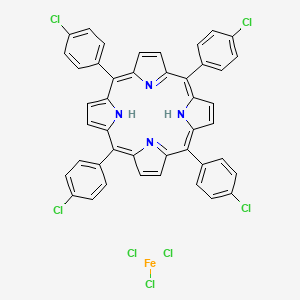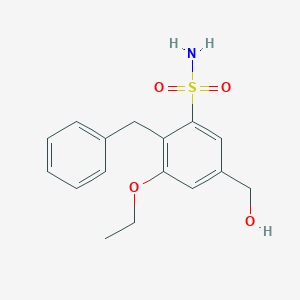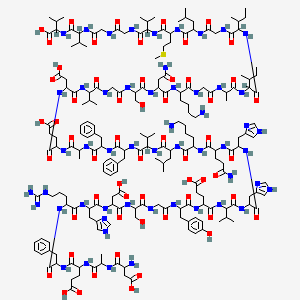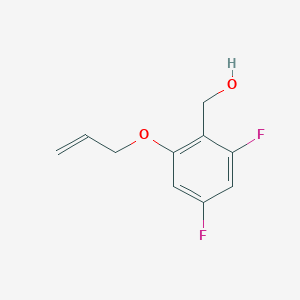
meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Electrochemical Synthesis: meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride can be synthesized through electrochemical methods involving the reaction of porphyrin precursors with iron chloride under controlled conditions[][1].
Metal Porphyrin Assembly: Another common method involves the assembly of metal porphyrins using porphyrin precursors and iron chloride. This method is often used in laboratory settings[][1].
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride can undergo oxidation reactions, often acting as a catalyst in these processes[][1].
Reduction: The compound can also participate in reduction reactions, where it may serve as a reducing agent[][1].
Substitution: Substitution reactions involving this compound typically occur at the porphyrin ring or the 4-chlorophenyl groups[][1].
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other oxidizing agents. Reactions are typically carried out under controlled temperature and pH conditions[][1].
Reduction Reactions: Reducing agents such as sodium borohydride are often used. These reactions may require specific solvents and temperature conditions[][1].
Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution product[][1].
Applications De Recherche Scientifique
meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions[][1].
Biology: The compound’s photophysical properties make it useful in photodynamic therapy for treating tumors and other diseases[][1].
Medicine: Its ability to generate reactive oxygen species under light exposure is exploited in medical treatments[][1].
Industry: this compound is used in the production of various materials and as a catalyst in industrial processes[][1].
Comparaison Avec Des Composés Similaires
meso-Tetratolylporphyrin-Fe(III)chloride: This compound has a similar structure but with tolyl groups instead of chlorophenyl groups[][1].
meso-Tetrakis(4-carboxyphenyl)porphyrin-Fe(III)chloride: This variant contains carboxyphenyl groups, which can alter its chemical properties and applications[][1].
meso-Tetrakis(4-methoxyphenyl)porphyrin-Fe(III)chloride: The presence of methoxy groups can influence the compound’s reactivity and photophysical properties[][1].
Propriétés
Formule moléculaire |
C44H26Cl7FeN4 |
|---|---|
Poids moléculaire |
914.7 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin;trichloroiron |
InChI |
InChI=1S/C44H26Cl4N4.3ClH.Fe/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;;/h1-24,49,52H;3*1H;/q;;;;+3/p-3 |
Clé InChI |
NHYPGHVTVBOYNQ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.Cl[Fe](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)


![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)

![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)



![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)

